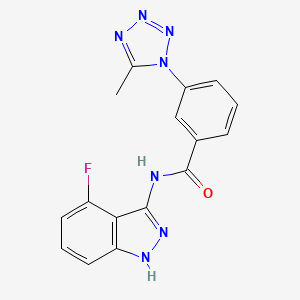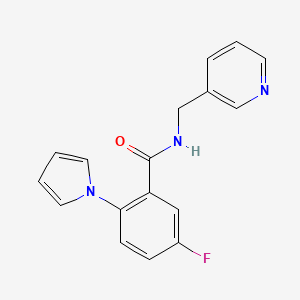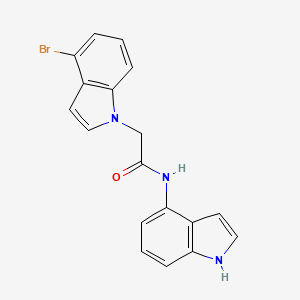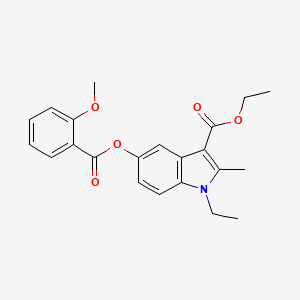![molecular formula C22H29NO4S2 B12159870 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12159870.png)
4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an octyloxy side chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(5Z)-5-[4-(Octyloxy)benzyliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butansäure umfasst typischerweise einen mehrstufigen Prozess:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Amins mit Schwefelkohlenstoff und einer α-Halogencarbonsäure zur Bildung des Thiazolidinonrings.
Einführung der Benzylidengruppe: Die Benzylidengruppe wird durch eine Knoevenagel-Kondensationsreaktion zwischen dem Thiazolidinonderivat und 4-(Octyloxy)benzaldehyd eingeführt.
Abschließende Ansäuerung: Der letzte Schritt beinhaltet die Ansäuerung des Zwischenprodukts, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{(5Z)-5-[4-(Octyloxy)benzyliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die Benzylidengruppe kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Lewis-Säuren.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Benzylidenderivate.
Wissenschaftliche Forschungsanwendungen
4-{(5Z)-5-[4-(Octyloxy)benzyliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale erforscht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Flüssigkristallen und Polymeren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-{(5Z)-5-[4-(Octyloxy)benzyliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiazolidinonring der Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Benzylidengruppe kann auch eine Rolle bei der Bindung an biologische Zielstrukturen spielen, wodurch die Gesamtwirksamkeit der Verbindung erhöht wird.
Wirkmechanismus
The mechanism of action of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzylidene group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Octyloxy)benzyliden-p-tolylamin: Teilt die Octyloxybenzyliden-Einheit, unterscheidet sich jedoch in der Kernstruktur.
4-(Butyloxy)benzoesäure: Ähnlich, da es eine Alkoxybenzylidengruppe aufweist, jedoch mit einer kürzeren Alkylkette.
Einzigartigkeit
4-{(5Z)-5-[4-(Octyloxy)benzyliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butansäure ist aufgrund der Kombination aus einem Thiazolidinonring und einer Octyloxybenzylidengruppe einzigartig, die besondere chemische und biologische Eigenschaften verleihen, die in einfacheren Analoga nicht zu finden sind.
Eigenschaften
Molekularformel |
C22H29NO4S2 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
4-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H29NO4S2/c1-2-3-4-5-6-7-15-27-18-12-10-17(11-13-18)16-19-21(26)23(22(28)29-19)14-8-9-20(24)25/h10-13,16H,2-9,14-15H2,1H3,(H,24,25)/b19-16- |
InChI-Schlüssel |
IBGWKDNLDLBHBC-MNDPQUGUSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)

![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)



![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)
